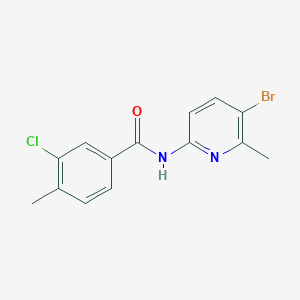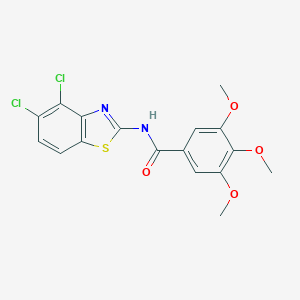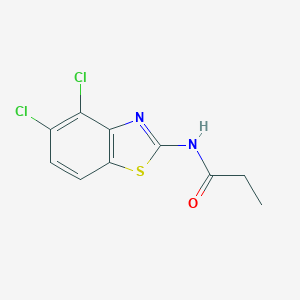![molecular formula C22H18N2O4 B251317 N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide, commonly known as MBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBBA is a small molecule that belongs to the class of benzodioxoles and has a molecular weight of 399.44 g/mol. In
Mécanisme D'action
The mechanism of action of MBBA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, MBBA has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. MBBA has also been shown to inhibit the activity of HIV-1 integrase, a protein that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects:
MBBA has been shown to have various biochemical and physiological effects in the body. For example, MBBA has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MBBA has also been shown to induce cell death in cancer cells by activating apoptotic pathways. In addition, MBBA has been shown to inhibit the replication of the HIV virus by preventing the integration of viral DNA into the host genome.
Avantages Et Limitations Des Expériences En Laboratoire
MBBA has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified. Another advantage is that it has been extensively studied, and its properties and applications are well understood. However, one limitation is that MBBA is not very soluble in water, which can make it difficult to work with in some experiments. Another limitation is that MBBA has not been extensively studied in vivo, and its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for the study of MBBA. One direction is to explore its potential applications in medicine further. For example, MBBA could be used as a potential drug candidate for the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to explore its potential applications in materials science further. For example, MBBA could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to understand the safety and efficacy of MBBA in humans, which could pave the way for its use in clinical settings.
Conclusion:
In conclusion, MBBA is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MBBA is complex, and its mechanism of action is not fully understood. MBBA has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, MBBA has the potential to make significant contributions to medicine, materials science, and environmental science.
Méthodes De Synthèse
The synthesis of MBBA involves a multi-step process that starts with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenol to form an intermediate product, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to yield MBBA. The overall synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
MBBA has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, MBBA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In materials science, MBBA has been used as a building block for the synthesis of various organic materials such as polymers, liquid crystals, and OLEDs. In environmental science, MBBA has been used as a fluorescent probe for the detection of heavy metals in water.
Propriétés
Formule moléculaire |
C22H18N2O4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-[4-[(3-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O4/c1-14-3-2-4-15(11-14)21(25)23-17-6-8-18(9-7-17)24-22(26)16-5-10-19-20(12-16)28-13-27-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26) |
Clé InChI |
NWYWRCWEPJZFSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)

![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)


![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)